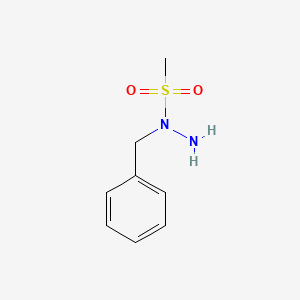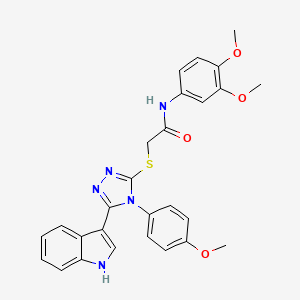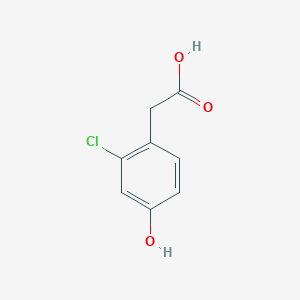
N-Benzylmethanesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylmethanesulfonohydrazide is a chemical compound with the CAS Number: 90197-54-9 . It has a molecular weight of 200.26 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. It is typically stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the available resources.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
N-Benzylmethanesulfonohydrazide and its derivatives have been explored for their reactivity and application in organic synthesis. For instance, benzylsulfonyldiazomethane, a related compound, is employed for the ring enlargement of cycloalkanones. This reaction facilitates the synthesis of homologated cycloalkanones, which are subsequently transformed into cycloalkenes through bromination and cheletropic ring contraction (Toyama, Aoyama, & Shioiri, 1982). Additionally, N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) has been utilized as a catalytic agent for the tetrahydropyranylation and depyranylation of alcohols and phenols under mild conditions, showcasing the potential of sulfonamide derivatives in facilitating or catalyzing chemical transformations (Khazaei, Rostami, & Mahboubifar, 2007).
Environmental Applications
In environmental chemistry, the detection and quantification of pollutants such as UV filters in water samples have been achieved using methods involving sulfonate derivatives. A novel analytical method involving solid-phase extraction and liquid chromatography-electrospray ionization-tandem mass spectrometry has been developed for the determination of UV sunscreen agents in water, including compounds related to sulfonate chemistry (Rodil, Quintana, López-Mahía, Muniategui-Lorenzo, & Prada-Rodríguez, 2008).
Corrosion Inhibition
The application of triphenylmethane derivatives, including those related to benzylmethanesulfonohydrazide, has been explored in the context of copper corrosion inhibition. These compounds, studied in sulfuric acid media, have shown potential as copper corrosion inhibitors, demonstrating the role of sulfonamide and related derivatives in protecting metals from corrosion (Bastidas, Pinilla, Cano, Polo, & Miguel, 2003).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential applications in cancer treatment. For example, a methylsulfonyl derivative of nordihydroguaiaretic acid was found to inhibit MDR1 gene expression and suppress drug-resistant cancer cells, suggesting the utility of sulfonamide derivatives in overcoming multidrug resistance in cancer therapy (Huang et al., 2015).
Material Science and Polymer Chemistry
The modification of polybenzimidazole with sulfonate groups to enhance its conductivity and utility in fuel cells highlights the importance of sulfonamide derivatives in material science. This modification leads to polymers with improved hydration and conductivity, essential properties for high-performance fuel cells (Roziere, Jones, Marrony, Glipa, & Mula, 2001).
Propriétés
IUPAC Name |
N-benzylmethanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMHBUEWUPXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)



![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)
![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)


![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)
